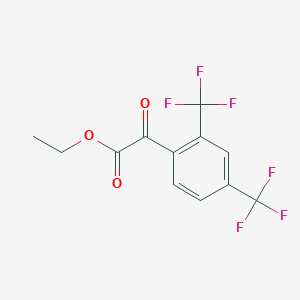

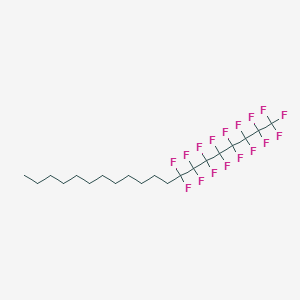

5-氟-7-(甲磺酰基)-1H-吲哚-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate is a compound that is part of a broader class of indole derivatives. These compounds are of significant interest due to their potential biological activities and their utility as intermediates in the synthesis of various pharmaceuticals. The indole moiety is a common structural component in many natural products and drugs, and the introduction of fluorine atoms and sulfonyl groups can enhance the biological activity and metabolic stability of these compounds.

Synthesis Analysis

The synthesis of related indole derivatives has been explored in several studies. For instance, ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a compound with a similar substitution pattern, was synthesized through a procedure involving chlorination and Fischefl cyclization, highlighting the potential routes for synthesizing halogenated indole carboxylates . Another study reported the synthesis of various formyl-1H-indole-2-carboxylates from methanesulfonic acids, which could be related to the synthesis of the title compound by indicating the versatility of sulfone groups in indole chemistry . Although these studies do not directly describe the synthesis of ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate, they provide insights into the methods that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of indole derivatives is often characterized by their planarity and the potential for various intermolecular interactions. For example, a study on polysubstituted pyridines found that these compounds adopt nearly planar structures and exhibit supramolecular aggregation through hydrogen bonding and other non-covalent interactions . These findings suggest that ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate may also exhibit similar structural features, which could be relevant for its binding to biological targets.

Chemical Reactions Analysis

Indole derivatives can participate in a range of chemical reactions, which are essential for their functionalization and application in synthesis. The study on ethyl phenylsulfinyl fluoroacetate demonstrates the reactivity of such compounds in alkylation reactions and their subsequent transformation into α-fluoro-α,β-unsaturated carboxylates . This reactivity could be extrapolated to the title compound, suggesting that it may undergo similar transformations, which could be useful in the synthesis of fluorine-containing biologically active compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate are not detailed in the provided papers, the properties of related compounds can offer some insights. For instance, the fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was investigated, indicating that such ester derivatives can exhibit interesting optical properties . Additionally, the preparation of a naphthyridine derivative with fluorine and chloro substituents involved specific steps to protect and deprotect reactive sites, which could be relevant for understanding the stability and reactivity of the title compound .

科学研究应用

合成和结构研究

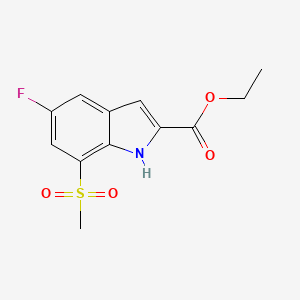

- 该化合物用于合成吲哚基芳基砜 (IAS),这是一种有效的非核苷类 HIV1 逆转录酶抑制剂。重点是开发对耐药突变具有更高疗效的新类似物 (Piscitelli, Regina, & Silvestri, 2008)。

- 在晶体学中,该化合物作为进一步反应的中间体。其结构中的羧基参与分子间氢键,形成中心对称二聚体,这对于理解分子相互作用和设计药物至关重要 (Seo, Choi, Son, & Lee, 2011)。

抗病毒研究

- 5-氟-7-(甲磺酰基)-1H-吲哚-2-羧酸乙酯衍生物因其抗病毒活性而受到探索,特别是针对流感、牛病毒性腹泻病毒 (BVDV) 和丙型肝炎病毒 (HCV),尽管结果表明对这些病毒的活性有限。该研究强调需要进一步修饰以增强抗病毒功效 (Ivashchenko 等人,2014)。

药理学研究

- 该化合物是发现新型基于吲哚啉的 GPR119 激动剂的构建模块,这些激动剂是治疗糖尿病的潜在候选药物。对该化合物结构的修饰导致激动活性显着提高,表明其在开发抗糖尿病药物中的用途 (Sato 等人,2014)。

属性

IUPAC Name |

ethyl 5-fluoro-7-methylsulfonyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO4S/c1-3-18-12(15)9-5-7-4-8(13)6-10(11(7)14-9)19(2,16)17/h4-6,14H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJOSZUWFHFTFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)S(=O)(=O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382244 |

Source

|

| Record name | Ethyl 5-fluoro-7-(methanesulfonyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849035-86-5 |

Source

|

| Record name | Ethyl 5-fluoro-7-(methanesulfonyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)

![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)